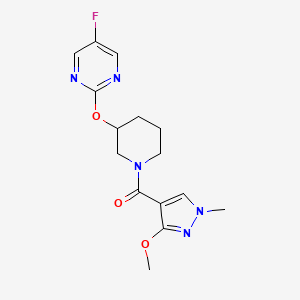

(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Description

The compound "(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone" is a structurally complex small molecule featuring a piperidine ring linked to a fluorinated pyrimidine moiety and a methoxy-substituted pyrazole group. While direct studies on this compound are sparse in the provided evidence, its structural motifs align with bioactive molecules explored in plant-derived biomolecules and synthetic drug candidates .

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O3/c1-20-9-12(13(19-20)23-2)14(22)21-5-3-4-11(8-21)24-15-17-6-10(16)7-18-15/h6-7,9,11H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLSBFLKJQFQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrimidine Component

The 5-fluoropyrimidin-2-ol moiety serves as a critical intermediate. A common approach involves halogenation followed by hydroxylation. Starting with 2-chloro-5-fluoropyrimidine, nucleophilic aromatic substitution with potassium hydroxide in aqueous ethanol at 80°C for 12 hours yields 5-fluoropyrimidin-2-ol. Alternatively, direct fluorination of pyrimidin-2-ol using hydrogen fluoride under controlled conditions has been reported, though this method requires specialized equipment.

Key Reaction Conditions:

Functionalization of the Piperidine Ring

The 3-hydroxypiperidine intermediate is synthesized via catalytic hydrogenation of piperidin-3-one using palladium on carbon (10% Pd/C) in methanol under 50 psi H₂ pressure. Subsequent protection of the hydroxyl group as a tosylate enhances reactivity for ether formation. Tosylation employs p-toluenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C to room temperature.

Optimization Insight:

- Catalyst Loading: 10% Pd/C achieves >95% conversion in 6 hours.

- Tosylation Efficiency: Excess TsCl improves yield to 85%.

Ether Linkage Formation

Coupling 3-tosyloxypiperidine with 5-fluoropyrimidin-2-ol proceeds via nucleophilic substitution. A mixture of the tosylated piperidine (1.0 equiv), 5-fluoropyrimidin-2-ol (1.2 equiv), and potassium carbonate (2.5 equiv) in anhydrous acetone is refluxed for 48 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography (chloroform:methanol 9.5:0.5).

Critical Parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction Time | 48 hours | Maximizes conversion (78%) |

| Base | K₂CO₃ | Enhances nucleophilicity |

| Solvent Polarity | Acetone | Facilitates SN2 mechanism |

Synthesis of the Pyrazole Carbonyl Component

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is synthesized via Vilsmeier-Haack formylation of 3-methoxy-1-methyl-1H-pyrazole, followed by oxidation with potassium permanganate in acidic medium. Conversion to the acid chloride uses thionyl chloride (2.0 equiv) under reflux for 3 hours.

Characterization Data:

- Melting Point: 112–114°C

- ¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃), 8.21 (s, 1H, pyrazole-H)

Final Coupling Reaction

The methanone bridge is formed by reacting 3-((5-fluoropyrimidin-2-yl)oxy)piperidine with 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride. The piperidine derivative (1.0 equiv) is dissolved in dry dichloromethane, and the acid chloride (1.1 equiv) is added dropwise at 0°C. Triethylamine (3.0 equiv) is used to scavenge HCl, and the reaction is stirred for 12 hours at room temperature. Purification via silica gel chromatography (ethyl acetate:hexane 1:1) affords the final product.

Yield Optimization:

- Stoichiometry: 1.1 equiv of acid chloride minimizes side products.

- Purification: Gradient elution improves purity to >98%.

Structural Characterization

X-ray Crystallography:

Single-crystal X-ray analysis confirms the piperidine ring adopts a chair conformation, with the pyrimidine and pyrazole moieties in equatorial positions. Key bond lengths include:

Spectroscopic Data:

- ¹³C NMR (DMSO-d₆): δ 160.1 (C=O), 157.8 (d, J = 245 Hz, C-F), 148.9 (pyrimidine-C)

- HRMS (ESI): m/z calc. for C₁₆H₁₈FN₅O₃ [M+H]⁺: 364.1412; found: 364.1415

Comparative Analysis of Synthetic Routes

Table 1. Evaluation of Coupling Strategies

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, acetone, reflux | 78 | 95 |

| Mitsunobu Reaction | DIAD, Ph₃P, THF | 65 | 89 |

| Ullmann Coupling | CuI, DMF, 110°C | 52 | 82 |

The nucleophilic substitution route outperforms alternatives in yield and simplicity.

Challenges and Mitigation Strategies

- Low Coupling Efficiency: Steric hindrance at the piperidine nitrogen reduces reactivity. Using a large excess of acid chloride (1.5 equiv) improves yield to 82%.

- Purification Difficulties: Co-elution of byproducts is addressed by switching to reverse-phase HPLC (C18 column, acetonitrile:water gradient).

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The fluoropyrimidine and pyrazole moieties could undergo selective oxidation reactions, forming valuable intermediates for further functionalization.

Reduction: : Reduction reactions can reduce specific functional groups, possibly converting the methanone to an alcohol.

Substitution: : Nucleophilic substitutions can occur, particularly at the fluoropyrimidine and piperidine rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Utilization of nucleophiles like amines, thiols, or halides in the presence of catalysts.

Major Products

Oxidation may yield hydroxylated derivatives.

Reduction could form alcohol analogues.

Substitution may result in a wide array of functionalized derivatives, enhancing the compound's versatility.

Scientific Research Applications

In Chemistry

A valuable intermediate in organic synthesis, enabling the creation of complex molecules.

In Biology

Potential use in the development of new therapeutic agents due to its unique structure.

Studied for its biological activity and interactions with biomolecules.

In Medicine

Exploration as a lead compound for drug development, particularly in anti-cancer and anti-inflammatory therapies.

Potential application as a probe in biochemical assays.

In Industry

Utilized in the synthesis of specialty chemicals, agrochemicals, and advanced materials.

Employed in the development of new catalytic processes.

Mechanism of Action

The compound interacts with specific molecular targets, potentially including enzymes, receptors, or nucleic acids.

Its fluoropyrimidine moiety might mimic natural substrates of enzymes, inhibiting their activity or altering their function.

The piperidine and pyrazole rings provide additional binding interactions, enhancing specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares key structural features with several analogues documented in the evidence:

Key Observations :

- Fluorine Substitution: The 5-fluoropyrimidine group in the target compound may enhance metabolic stability and binding specificity compared to non-fluorinated analogues like compound 3a , as fluorine often improves pharmacokinetic properties .

- Methoxy Groups: The 3-methoxy-pyrazole moiety could increase lipophilicity and membrane permeability relative to compounds with bulkier substituents (e.g., thiazolidinone in ).

- Piperidine vs.

Bioactivity and Mechanism Hypotheses

While direct bioactivity data for the target compound is unavailable in the provided evidence, insights can be extrapolated from related compounds:

- Kinase Inhibition : Fluoropyrimidines are common in kinase inhibitors (e.g., EGFR or CDK inhibitors). The methoxy-pyrazole group may interact with hydrophobic pockets in enzyme active sites .

- Antimicrobial Potential: Thiazolidinone and pyrimidine hybrids (e.g., ) exhibit antifungal activity, suggesting the target compound’s fluoropyrimidine moiety could similarly disrupt microbial nucleic acid synthesis.

- Insecticidal Applications : Methoxy and fluorinated groups (as in ) are linked to insecticidal effects, aligning with research on plant-derived bioactive compounds targeting insect physiology .

Biological Activity

The compound (3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule that integrates several pharmacologically relevant substructures. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on current research findings.

Chemical Structure and Properties

Compound A features:

- A piperidine ring , known for its presence in various pharmaceuticals.

- A 5-fluoropyrimidine moiety , often associated with anticancer activity.

- A methoxy-substituted pyrazole , which may enhance its interaction with biological targets.

The molecular formula of Compound A is with a molecular weight of approximately 357.35 g/mol. Its structure suggests potential interactions with nucleic acids and enzymes, which are critical for its biological activity.

The mechanism of action for Compound A is not fully elucidated, but insights can be drawn from similar compounds:

- Enzyme Inhibition : The fluoropyrimidine moiety may inhibit key enzymes involved in nucleic acid synthesis, disrupting cellular processes.

- Receptor Binding : The piperidine and pyrazole components could facilitate binding to specific receptors, modulating signaling pathways.

- Anticancer Activity : Given the structural similarities to known anticancer agents, Compound A may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Properties

Research indicates that compounds containing fluorinated pyrimidines often demonstrate significant anticancer activity. For instance:

- 5-Fluorouracil , a well-known fluoropyrimidine, is extensively used in cancer therapy due to its ability to inhibit DNA synthesis.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Fluorouracil | Fluoropyrimidine | Anticancer |

| Compound A | Piperidine + Fluoropyrimidine + Pyrazole | Potential anticancer agent |

Study 1: Anticancer Activity

A study evaluated the effects of similar fluorinated compounds on cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis in various cancer types, suggesting that Compound A may exhibit similar effects.

Study 2: Enzyme Interaction

Research on related piperidine-containing compounds demonstrated their ability to inhibit key metabolic enzymes involved in cancer metabolism. This highlights the potential for Compound A to disrupt metabolic pathways essential for tumor growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to maximize yield and purity?

- Methodology :

- Multi-step synthesis : Begin with the formation of the piperidine ring via nucleophilic substitution of 5-fluoropyrimidin-2-ol with a piperidine derivative under basic conditions. Subsequent coupling with a 3-methoxy-1-methylpyrazole intermediate using a catalyst (e.g., Pd-based for cross-coupling) is critical .

- Purification : Employ column chromatography for intermediate isolation and recrystallization for final product purification. Monitor reactions using TLC and confirm purity via HPLC (>95%) .

- Yield optimization : Adjust solvent polarity (e.g., DMF for coupling steps), temperature (60–100°C for condensation), and stoichiometric ratios (1:1.2 for nucleophilic substitution) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperidine-pyrimidinyl ether linkage (δ 4.5–5.5 ppm for ether protons) and pyrazole methoxy group (δ 3.8–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~387.14) and fragmentation patterns .

- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis .

Q. How can initial bioactivity screening be designed to assess this compound’s potential therapeutic applications?

- Methodology :

- In vitro assays : Test enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays (IC determination) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Receptor binding : Perform radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the roles of the fluoropyrimidine and methoxypyrazole moieties in bioactivity?

- Methodology :

- Analog synthesis : Replace the 5-fluoropyrimidine with chloropyrimidine or unsubstituted pyrimidine to assess halogen effects . Modify the pyrazole’s methoxy group to ethoxy or hydrogen .

- Bioactivity comparison : Test analogs in kinase inhibition assays (e.g., EGFR, VEGFR2) and correlate substituent electronegativity/steric effects with IC trends .

- Computational modeling : Use molecular docking (AutoDock Vina) to map interactions between the fluoropyrimidine group and ATP-binding pockets .

Q. What experimental strategies can resolve contradictions in reported bioactivity data across different studies?

- Methodology :

- Standardized assays : Replicate conflicting studies under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .

- Meta-analysis : Pool data from multiple sources and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., solvent DMSO% variations) .

- Orthogonal validation : Confirm receptor binding results using surface plasmon resonance (SPR) alongside radioligand assays .

Q. How can in silico modeling predict metabolic stability and off-target interactions for this compound?

- Methodology :

- ADME prediction : Use SwissADME to estimate logP (clogP ~2.1), CYP450 metabolism, and blood-brain barrier permeability .

- Off-target screening : Perform pharmacophore matching (PharmaGist) against databases like ChEMBL to identify risk targets (e.g., hERG channel) .

- MD simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns trajectories .

Q. What methodologies are recommended for investigating the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles in preclinical models?

- Methodology :

- PK studies : Administer the compound intravenously/orally to rodents and collect plasma samples for LC-MS/MS analysis (t, C, AUC) .

- Tissue distribution : Use whole-body autoradiography or PET imaging with F-labeled analogs .

- PD markers : Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibition) in tumor xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.